![molecular formula C18H19N7O3S B2876355 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide CAS No. 2309348-04-5](/img/structure/B2876355.png)

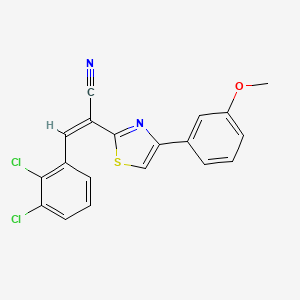

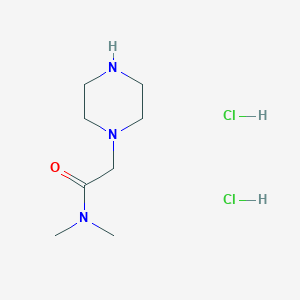

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide is a useful research compound. Its molecular formula is C18H19N7O3S and its molecular weight is 413.46. The purity is usually 95%.

BenchChem offers high-quality N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Agents

Compounds with the triazolopyridazine moiety have been investigated for their antibacterial properties . They are particularly effective against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship of these compounds suggests that subtle changes in their structure can significantly influence their antibacterial efficacy .

Antitumor Activities

The triazolopyridazine derivatives have shown promising results in antitumor activities . They exhibit potent antiproliferative activities against various cancer cell lines, including A549 (lung carcinoma), Bewo (choriocarcinoma), and MCF-7 (breast carcinoma) .

c-Met Kinase Inhibition

The c-Met kinase is a critical enzyme involved in cancer progression. Some triazolopyridazine compounds have been identified as potent inhibitors of c-Met kinase, which could be beneficial in designing new therapeutic agents for treating cancers .

Energetic Materials

Due to their stability and energetic properties, triazolopyridazine-based compounds are being explored as components of energetic materials . These materials are used in applications requiring high energy output, such as explosives and propellants .

Fluorescent Probes

The unique electronic structure of triazolopyridazine allows for its use as a fluorescent probe . These probes can be used in various bioimaging techniques to study biological processes at the molecular level .

Polymer Chemistry

Triazolopyridazine derivatives have been incorporated into polymers for use in solar cells. Their ability to conduct electricity and their structural versatility make them suitable for enhancing the efficiency of photovoltaic devices .

Enzyme Inhibition

Some triazolopyridazine compounds have been studied for their role in enzyme inhibition . They have shown potential in inhibiting enzymes like BACE-1, which is significant in the context of Alzheimer’s disease research .

Antioxidant Properties

Triazoles, in general, have been recognized for their antioxidant properties . They can act as cancer prevention agents by reducing or eliminating free radicals, thus protecting cells against oxidative damage .

Mechanism of Action

Target of Action

The primary target of this compound is the Cell division protein ZipA . This protein is found in organisms like Escherichia coli (strain K12) and Shigella flexneri . ZipA plays a crucial role in bacterial cell division.

Mode of Action

Compounds with similar structures have been known to inhibit protein kinases like the mesenchymal–epithelial transition factor (c-met) and have shown gaba a allosteric modulating activity .

Biochemical Pathways

Compounds with similar structures have been reported to inhibit c-met protein kinase and modulate gaba a activity . These actions can affect various cellular processes, including cell growth and neurotransmission.

Pharmacokinetics

Similar compounds have been reported to have oral bioavailability .

properties

IUPAC Name |

N-methyl-2-oxo-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-3,4-dihydro-1H-quinoline-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N7O3S/c1-23(13-9-24(10-13)17-6-5-16-21-19-11-25(16)22-17)29(27,28)14-3-4-15-12(8-14)2-7-18(26)20-15/h3-6,8,11,13H,2,7,9-10H2,1H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJFPJQDCDHXMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)S(=O)(=O)C4=CC5=C(C=C4)NC(=O)CC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2876276.png)

![N-(2,5-dichlorophenyl)-3-methyl-4-oxo-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2876281.png)

![7-(4-Chlorophenyl)-2-(trichloromethyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2876283.png)

![1-Benzoyl-4-[(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]piperidine](/img/structure/B2876285.png)

![4-Chloro-2-{[(4-fluoro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2876287.png)

![(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2876291.png)